molecular formula C15H21N3O4S B194192 甲基羟基格列齐特 CAS No. 87368-00-1

甲基羟基格列齐特

货号 B194192
CAS 编号: 87368-00-1
分子量: 339.4 g/mol
InChI 键: IHCHVBQHVIUSTM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methylhydroxygliclazide is a metabolite of Gliclazide . Gliclazide is a sulfonylurea type of anti-diabetic medication, used to treat type 2 diabetes . It is used when dietary changes, exercise, and weight loss are not enough . Gliclazide is extensively metabolized by the liver; its metabolites are excreted in both urine (60-70%) and feces (10-20%) .


Synthesis Analysis

While specific synthesis methods for Methylhydroxygliclazide were not found, there are general methods for chemical synthesis analysis and pathway design . These methods involve computer-assisted synthetic analysis and design, machine-learning algorithms, and data-driven learning methods using deep neural networks .

科学研究应用

1. 除草剂抗性研究

研究表明,包括敌草快在内的某些除草剂的施用量减少可能会对某些植物物种产生抗性。这表明甲基羟基格列齐特可能参与与农业中除草剂抗性及其管理相关的研究 (Neve 和 Powles,2005 年)

2. 降血糖作用和药物递送系统

由于甲基羟基格列齐特的免疫调节和抗凝作用,研究已经探索了其在治疗 1 型糖尿病 (T1DM) 中的潜力。专注于微胶囊化技术以优化甲基羟基格列齐特在 T1DM 治疗中的吸收和应用的研究具有重要意义 (Goločorbin-Kon 等人,2017 年)

3. 药物制剂改良

通过各种制剂技术提高甲基羟基格列齐特的溶解度和生物利用度一直是研究的主题。已经研究了固体分散体和与聚乙烯吡咯烷酮 K90 等化合物的物理混合物,以改善其药理特性 (Biswal、Sahoo 和 Murthy,2009 年)

4. 相关化合物的保护神经作用

虽然与甲基羟基格列齐特没有直接关系,但对柳氮磺胺吡啶等相关化合物的研究揭示了通过阻断 NMDA 受体产生的神经保护作用。此类研究可以深入了解甲基羟基格列齐特和类似化合物在神经方面的潜在应用 (Ryu 等人,2003 年)

安全和危害

Gliclazide, the parent drug of Methylhydroxygliclazide, is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed . The European Commission provides guidelines for the safe management of hazardous medicinal products at work .

未来方向

While specific future directions for Methylhydroxygliclazide were not found, there are general future directions in related fields. For example, in the field of chronic myeloid leukemia treatment, new treatment approaches are needed to improve the depth and durability of response, avoid the development of TKI resistance, provide treatment that limits TKI toxicity, and provide the chance of successfully remaining in treatment-free remission . Another example is the development of peptide-drug conjugates for cancer treatment .

属性

IUPAC Name

1-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-3-[4-(hydroxymethyl)phenyl]sulfonylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4S/c19-10-11-4-6-14(7-5-11)23(21,22)17-15(20)16-18-8-12-2-1-3-13(12)9-18/h4-7,12-13,19H,1-3,8-10H2,(H2,16,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHCHVBQHVIUSTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2C1)NC(=O)NS(=O)(=O)C3=CC=C(C=C3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501007515
Record name N'-(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-N-[4-(hydroxymethyl)benzene-1-sulfonyl]carbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501007515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methylhydroxygliclazide

CAS RN

87368-00-1
Record name Hydroxygliclazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087368001
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N'-(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-N-[4-(hydroxymethyl)benzene-1-sulfonyl]carbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501007515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methylhydroxygliclazide
Reactant of Route 2
Reactant of Route 2
Methylhydroxygliclazide
Reactant of Route 3
Methylhydroxygliclazide
Reactant of Route 4
Methylhydroxygliclazide
Reactant of Route 5
Methylhydroxygliclazide
Reactant of Route 6
Methylhydroxygliclazide

Citations

For This Compound
19
Citations
A Sarkar, A Tiwari, PS Bhasin, M Mitra - Journal of Applied …, 2011 - japsonline.com
Gliclazide is a second generation sulphonylurea oral hypoglycaemic agent used in the treatment of non-insulin-dependent diabetes mellitus (NIDDM). It improves defective insulin …
Number of citations: 122 japsonline.com
Y Yao, WW Han, YH Zhou, ZS Li, Q Li, XY Chen… - European journal of …, 2009 - Elsevier
… Two principal observed metabolites, resulting from oxidation of the methyl group, were methylhydroxygliclazide and carboxygliclazide, representing >30% of the urinary drug-related …
Number of citations: 28 www.sciencedirect.com
H Banu, N Renuka, G Vasanthakumar - Biochimie, 2011 - Elsevier
… been shown that methylhydroxygliclazide is the preferred … data, tolylmethylhydroxylation (methylhydroxygliclazide) and … in *1, the formation of methylhydroxygliclazide is the preferred …
Number of citations: 18 www.sciencedirect.com
A Singh, K Zhao, C Bell, AJ Shah - Rapid Communications in …, 2020 - Wiley Online Library
Rationale Patients with type 2 diabetes may co‐ingest herbal and prescription medicines to control their blood sugar levels. Competitive binding of drug and herb may mutually affect …
A Czyrski, M Resztak, T Hermann - Biomedicine & Pharmacotherapy, 2018 - Elsevier
Type 2 diabetes mellitus is a worldwide health problem. Many drugs can be used in its treatment. One of them is gliclazide – the sulfonylurea derivative. It is dosed in modified release …
Number of citations: 6 www.sciencedirect.com
E Chow, EWM Poon, BSP Fok, JCN Chan… - Pharmacogenomics …, 2019 - Taylor & Francis
… Citation3 Sulphonylureas undergo extensive hepatic metabolism mainly via CYP2C9 and CYP2C19 into several inactive metabolites, such as methylhydroxygliclazide and …
Number of citations: 7 www.tandfonline.com
Y Zhang, D Si, X Chen, N Lin, Y Guo… - British journal of …, 2007 - Wiley Online Library
… Gliclazide undergoes extensive metabolism to several inactive metabolites in humans, mainly methylhydroxygliclazide and carboxygliclazide [11]. Rieutord et al. have reported that …
Number of citations: 80 bpspubs.onlinelibrary.wiley.com
UR Mallu, V Reddy Pyreddy, S Penumajji… - Journal of Pharmacy …, 2011 - academia.edu
… Gliclazide undergoes extensive metabolism to several inactive metabolites, mainly methylhydroxygliclazide and carboxygliclazide. The addition of gliclazide to metformin is an effective …
Number of citations: 10 www.academia.edu
K Budde Jyothi, G Himabindu - Indian Journal of Research in Pharmacy …, 2017 - ijrpb.com
The aim of the present study was to compare the effect of Gliclazide+ Metformin and Glipizide+ Metformin Combinations on Type 2 Diabetes Patients. The percentage reduction in FPG …
Number of citations: 2 www.ijrpb.com
SK Mastan, G Chaitanya, KR Reddy… - …, 2009 - pharmacologyonline.silae.it
… Gliclazide undergoes extensive metabolism to several inactive metabolites in humans, mainly methylhydroxygliclazide and carboxygliclazide (45). Rieutord et al. have reported that …
Number of citations: 10 pharmacologyonline.silae.it

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。